molecular formula C19H21ClN4S B139826 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine CAS No. 144332-32-1

6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine

Cat. No. B139826
CAS RN: 144332-32-1
M. Wt: 372.9 g/mol
InChI Key: SXUWUWKJIWJESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine, also known as DMT, is a chemical compound that has been extensively studied in scientific research. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is not fully understood, but it is believed to act on the serotonin receptor system in the brain. Specifically, this compound is thought to activate the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. This compound has also been found to have agonist activity at the sigma-1 receptor, which may be responsible for its antidepressant effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been found to increase levels of the antioxidant glutathione, which may protect against oxidative stress. In humans, this compound has been found to induce altered states of consciousness, including mystical and spiritual experiences.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine in lab experiments is its potent and specific effects on the serotonin receptor system. This makes it a useful tool for studying the neural mechanisms of consciousness and the effects of hallucinogenic drugs. However, one limitation of using this compound is its potential for abuse and its illegal status in many countries. This can make it difficult to obtain and use in lab experiments.

Future Directions

There are many future directions for research on 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine. One area of interest is the development of new drugs based on the structure of this compound for the treatment of cancer and other diseases. Another area of interest is the study of the long-term effects of this compound use on the brain and the potential for neuroplasticity. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the serotonin receptor system. Finally, the potential therapeutic applications of this compound in the treatment of depression, anxiety, and addiction should be further explored.

Synthesis Methods

The synthesis of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene with chloroacetonitrile in the presence of sodium hydride. The resulting product is then treated with thionyl chloride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been widely studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been found to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. In neuroscience, this compound has been found to have hallucinogenic properties and has been used to study the neural mechanisms of consciousness. In pharmacology, this compound has been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction.

properties

CAS RN

144332-32-1

Molecular Formula

C19H21ClN4S

Molecular Weight

372.9 g/mol

IUPAC Name

methyl N'-cyano-N-(6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethyl)-N-methylcarbamimidothioate;hydrochloride

InChI

InChI=1S/C19H20N4S.ClH/c1-23(19(24-2)21-13-20)12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)22-18;/h3-10,18,22H,11-12H2,1-2H3;1H

InChI Key

SXUWUWKJIWJESU-UHFFFAOYSA-N

SMILES

CN(CC1C2=CC=CC=C2CC3=CC=CC=C3N1)C(=NC#N)SC.Cl

Canonical SMILES

CN(CC1C2=CC=CC=C2CC3=CC=CC=C3N1)C(=NC#N)SC.Cl

synonyms

6-(N,S-dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine
Fran 12
Fran-12

Origin of Product

United States

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